Bienvenue dans la boutique en ligne BenchChem!

Romidepsin (FK228, depsipeptide)

HDAC isoform selectivity epigenetic inhibitor profiling class I HDAC inhibition

Romidepsin (FK228) is the only clinically validated thiol-based HDAC inhibitor with dual FDA approvals for CTCL and PTCL. Its class I selectivity and glutathione-dependent prodrug mechanism render it non-interchangeable with hydroxamate HDAC inhibitors. Standardized isoform profiling demonstrates 226-fold selectivity for HDAC1 over HDAC6, enabling clean experimental readouts. For translational PTCL research, its 28-month median DOR provides the durability benchmark. Choose romidepsin when your research demands selective class I HDAC targeting, redox-sensitive activation, or clinical translatability unavailable from pan-HDAC agents.

Molecular Formula C24H36N4O6S2
Molecular Weight 540.7 g/mol
Cat. No. B1251998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRomidepsin (FK228, depsipeptide)
Molecular FormulaC24H36N4O6S2
Molecular Weight540.7 g/mol
Structural Identifiers
SMILESCC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C
InChIInChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17+,19+,20-/m0/s1
InChIKeyOHRURASPPZQGQM-QSVHVVLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Romidepsin (FK228, Depsipeptide) for Scientific Procurement — Class, Structure, and Baseline Characteristics


Romidepsin (FK228, depsipeptide, FR901228, NSC 630176) is a natural bicyclic cyclodepsipeptide histone deacetylase (HDAC) inhibitor isolated from the Gram-negative bacterium Chromobacterium violaceum [1]. It belongs to the thiol-based structural class of HDAC inhibitors, distinguishing it fundamentally from the hydroxamate-class HDAC inhibitors (vorinostat, belinostat, panobinostat) that dominate the approved HDAC inhibitor landscape [2]. Romidepsin functions as a prodrug: upon cellular uptake, its intramolecular disulfide bridge is reduced by glutathione, liberating a free thiol group that chelates the catalytic zinc ion in the active site of class I HDAC enzymes (HDAC1, 2, 3, and 8) [3]. The compound is supplied as an intravenous agent (brand name Istodax) with a molecular formula of C24H36N4O6S2, a molecular weight of 540.7 g/mol, and an elimination half-life of approximately 3 hours [4].

Why Romidepsin Cannot Be Substituted by Other HDAC Inhibitors — Structural, Mechanistic, and Pharmacological Barriers to Interchangeability


Romidepsin cannot be generically interchanged with other FDA-approved HDAC inhibitors (vorinostat, belinostat, panobinostat) for three fundamental reasons, each with direct consequences for experimental design and procurement specifications. First, its class I-selective HDAC inhibition profile — with single-digit nanomolar IC50 values against HDAC1/2/3 but minimal activity against class II HDACs — contrasts sharply with the pan-HDAC inhibition of hydroxamate-class agents, producing divergent transcriptomic and biological effect signatures [1]. Second, romidepsin is the only approved HDAC inhibitor that operates through a glutathione-dependent prodrug activation mechanism; this thiol-mediated zinc chelation is structurally and pharmacokinetically distinct from the direct hydroxamate-zinc coordination used by vorinostat, belinostat, and panobinostat, generating a unique resistance landscape that includes METTL7A/7B-mediated thiol methylation — a resistance pathway to which non-thiol HDAC inhibitors are insensitive [2]. Third, romidepsin is the sole HDAC inhibitor with dual FDA approvals for both cutaneous T-cell lymphoma (CTCL, 2009) and peripheral T-cell lymphoma (PTCL, 2011), providing a breadth of clinically validated application that no single hydroxamate-class agent replicates [3]. Where experimental objectives require selective class I HDAC targeting, prodrug activation biology, or clinical relevance across both CTCL and PTCL contexts, substitution with a pan-HDAC inhibitor introduces both mechanistic and translational confounds that cannot be corrected by dose adjustment alone.

Romidepsin (FK228) Quantitative Differentiation Evidence — Head-to-Head and Cross-Study Comparisons Against Key HDAC Inhibitor Comparators


Class I HDAC Selectivity: Romidepsin vs. Vorinostat, Belinostat, and Panobinostat — IC50 Head-to-Head Panel

Romidepsin exhibits profound class I HDAC selectivity that quantitatively differentiates it from all three hydroxamate-based pan-HDAC inhibitors. In a standardized biochemical panel assaying all eleven HDAC isoforms, romidepsin inhibited HDAC1, HDAC2, and HDAC3 each with an IC50 of 1 nM, compared to vorinostat (HDAC1 IC50 = 60 nM, HDAC2 = 42 nM, HDAC3 = 36 nM), belinostat (HDAC1 IC50 = 26 nM, HDAC2 = 22 nM, HDAC3 = 19 nM), and panobinostat (HDAC1 IC50 = 3 nM, HDAC2 = 2 nM, HDAC3 = 2 nM) [1]. Critically, for the class IIb isoform HDAC6 — inhibition of which has been associated with cardiac and hematologic toxicities — romidepsin showed an IC50 of 226 nM (226-fold selectivity over HDAC1), compared to vorinostat (IC50 = 29 nM, only ~2-fold selective over HDAC1), belinostat (IC50 = 10 nM, ~2.6-fold), and panobinostat (IC50 = 1 nM, completely non-selective) [1]. This selectivity profile means that at pharmacologically active concentrations, romidepsin engages a narrower target space than any other approved HDAC inhibitor.

HDAC isoform selectivity epigenetic inhibitor profiling class I HDAC inhibition

Cellular Potency: 1,000-Fold Greater Growth-Inhibitory Activity of Romidepsin vs. Vorinostat Across a 19-Cell-Line Panel

In a systematic survey of 19 cancer cell lines representing diverse molecular phenotypes (including T-cell lymphoma, breast, colon, lung, and ovarian lines), romidepsin demonstrated a median growth-inhibitory IC50 of 1.5 nM, compared to a median IC50 of 2 μM (2,000 nM) for vorinostat — an approximate 1,000-fold difference in cellular potency [1]. At equipotent concentrations (3-fold serial dilutions of 0.1–30 ng/mL romidepsin vs. 0.1–30 μM vorinostat), both drugs induced comparable histone acetylation at H3K9 and H4K8 as measured by reverse-phase proteomics array, confirming that the potency difference stems from differential intrinsic target engagement rather than assay artifact [1]. Notably, the P-glycoprotein-overexpressing S1 cell line was excluded from the median IC50 calculation, as P-gp-mediated efflux is a known resistance mechanism specific to romidepsin (see Evidence Item 6) [1].

cellular potency growth inhibition IC50 HDAC inhibitor sensitivity profiling

Unique Prodrug Activation Mechanism — Glutathione-Mediated Disulfide Reduction as a Structural and Pharmacological Differentiator from Hydroxamate HDAC Inhibitors

Romidepsin is the only FDA-approved HDAC inhibitor that functions as a prodrug requiring intracellular activation. Its bicyclic depsipeptide structure contains an intramolecular disulfide bridge that is reduced by glutathione (GSH) upon cellular uptake, generating a monocyclic dithiol whose free sulfhydryl group chelates the catalytic Zn²⁺ ion in HDAC active sites [1]. By contrast, vorinostat, belinostat, and panobinostat are all hydroxamic acid derivatives whose hydroxamate moiety directly coordinates Zn²⁺ without requiring metabolic activation [2]. This mechanistic distinction has direct experimental consequences: (i) the reduced active form of romidepsin (redFK) inhibits HDAC1 with an IC50 of 1.6 nM, 22.5-fold more potent than the unreduced prodrug form (IC50 = 36 nM) ; (ii) cellular glutathione levels modulate romidepsin potency, creating a context-dependent activity that does not apply to hydroxamate HDAC inhibitors; (iii) the thiol 'warhead' renders romidepsin uniquely susceptible to inactivation by the methyltransferases METTL7A and METTL7B — a resistance mechanism that does not affect belinostat, panobinostat, or vorinostat [3].

prodrug activation disulfide reduction glutathione-dependent mechanism thiol-zinc chelation

Clinical Response Durability in Relapsed/Refractory PTCL: Romidepsin Median DOR of 28 Months vs. Belinostat 13.6 Months

In relapsed/refractory peripheral T-cell lymphoma (PTCL), romidepsin demonstrates a median duration of response (DOR) of 28 months (range <1–48+ months), with the median DOR not reached for patients achieving complete response (CR/CRu) — indicating responses ongoing beyond the observation window [1]. This contrasts with belinostat, the other FDA-approved HDAC inhibitor for PTCL, which achieved a median DOR of 13.6 months in the pivotal phase II BELIEF trial (N = 120 evaluable) [2]. Both agents produced comparable overall response rates in heavily pretreated PTCL populations (romidepsin ORR = 25%, including 15% CR/CRu in 130 patients; belinostat ORR = 25.8%, including 10.8% CR in 120 evaluable patients), but the duration of benefit differs by approximately 2.1-fold in favor of romidepsin [1][2]. Notably, vorinostat does not hold FDA approval for PTCL and lacks comparable pivotal trial data in this indication [3].

peripheral T-cell lymphoma duration of response clinical durability relapsed/refractory PTCL

Regulatory Differentiation: Romidepsin as the Only HDAC Inhibitor with Dual FDA Approvals Across Both CTCL and PTCL

Among the four FDA-approved HDAC inhibitors, romidepsin holds a unique regulatory position as the only agent approved for both cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) [1]. The specific approval landscape is: romidepsin — CTCL (2009) and PTCL (2011); vorinostat — CTCL only (2006); belinostat — PTCL only (2014); panobinostat — multiple myeloma only (2015), not approved for any T-cell lymphoma [2][3]. Romidepsin's CTCL approval was based on a pivotal phase II study (N = 96) demonstrating an ORR of 34% with a median DOR of 15 months; its PTCL approval was based on a pivotal study (N = 130) demonstrating an ORR of 25% with a median DOR of 28 months [1]. This dual-indication validation provides romidepsin with the broadest clinically demonstrated T-cell lymphoma coverage of any HDAC inhibitor, a factor directly relevant to procurement decisions where experimental programs span both CTCL and PTCL models.

FDA approval cutaneous T-cell lymphoma peripheral T-cell lymphoma regulatory differentiation

P-Glycoprotein Substrate Status and Thiol-Specific Resistance Mechanisms — Romidepsin's Distinct Resistance Landscape vs. Hydroxamate HDAC Inhibitors

Romidepsin is a confirmed substrate of the ATP-binding cassette efflux transporter P-glycoprotein (P-gp, encoded by ABCB1), which actively exports romidepsin from cells, reducing intracellular drug accumulation and conferring resistance [1]. In vitro selection of romidepsin-resistant sublines yields 100- to 385-fold resistance, often mediated by P-gp upregulation [2]. Critically, romidepsin-resistant cells selected in the presence of the P-gp inhibitor verapamil (MCF-7 DpVp300 line, which does not express P-gp) remain selectively resistant to romidepsin but retain full sensitivity to belinostat, panobinostat, and vorinostat [3]. This non-P-gp resistance mechanism was identified as methylation of romidepsin's thiol zinc-binding moiety by METTL7A and METTL7B methyltransferases — an inactivation pathway that is structurally impossible for hydroxamate-based HDAC inhibitors, which lack a thiol group [3]. Conversely, hydroxamate HDAC inhibitors are not P-gp substrates to the same degree, meaning that P-gp-overexpressing tumor models exhibit differential sensitivity across HDAC inhibitor classes [2].

P-glycoprotein ABCB1 drug resistance METTL7A METTL7B thiol methylation

Romidepsin (FK228) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Selective Class I HDAC Probing in Epigenetic Target Deconvolution Studies

When experimental objectives require selective inhibition of class I HDACs (HDAC1/2/3) with minimal off-target engagement of class IIb HDAC6, romidepsin is the tool compound of choice. As demonstrated by the standardized isoform profiling panel (Evidence Item 1), romidepsin's 226-fold selectivity for HDAC1 over HDAC6 contrasts with the ~2–3-fold selectivity of vorinostat, belinostat, and panobinostat, enabling cleaner assignment of biological effects to class I HDAC inhibition [1]. This is particularly critical in studies where HDAC6 inhibition is a known confound — for instance, in autophagy or aggresome-pathway research, where HDAC6 plays a central tubulin-deacetylase role unrelated to class I HDAC-mediated transcriptional regulation.

Preclinical PTCL Models Requiring Clinically Validated Durable Response Benchmarking

For translational PTCL research programs seeking to benchmark novel combination therapies or next-generation agents against the most durable single-agent HDAC inhibitor response, romidepsin provides the reference standard. Its median DOR of 28 months (Evidence Item 4) — more than double that of belinostat (13.6 months) — establishes the clinical durability ceiling against which experimental PTCL therapies should be compared [2]. Additionally, romidepsin's 15% CR/CRu rate in PTCL, with median DOR not reached in complete responders, provides a clinically meaningful efficacy benchmark that belinostat (10.8% CR) does not match [1][2].

Prodrug Activation and Redox-Biology-Dependent HDAC Inhibition Studies

Romidepsin's unique glutathione-dependent prodrug activation mechanism (Evidence Item 3) makes it the only approved HDAC inhibitor suitable for studies investigating the intersection of cellular redox state and epigenetic regulation [3]. In experimental systems with modulated glutathione levels (e.g., buthionine sulfoximine-treated cells, NRF2-knockout models, or tumor microenvironments with variable oxidative stress), romidepsin's activity is directly coupled to intracellular GSH availability, providing a redox-sensitive HDAC inhibition readout that hydroxamate-based inhibitors cannot offer [3]. This property also enables the use of romidepsin as a chemical probe for cellular glutathione status in HDAC-dependent assays.

Drug Resistance Research: P-Glycoprotein Substrate and METTL7A/B-Mediated Thiol-Drug Pharmacology

Romidepsin serves as the definitive thiol-based HDAC inhibitor probe for two mechanistically distinct resistance pathways that are not accessible with hydroxamate HDAC inhibitors. First, as a confirmed P-gp (ABCB1) substrate, romidepsin enables P-gp-mediated efflux studies within the HDAC inhibitor class (Evidence Item 6) [4]. Second, and uniquely, the METTL7A/METTL7B methyltransferase-mediated thiol inactivation pathway — which selectively confers resistance to romidepsin but not to belinostat, panobinostat, or vorinostat — provides a discovery platform for investigating thiol-drug metabolism and for screening METTL7A/B inhibitors as potential resistance-reversal agents [5]. The availability of the MCF-7 DpVp300 isogenic cell line pair (P-gp-negative, METTL7A/B-dependent resistance) offers a well-characterized experimental system specifically validated for romidepsin resistance research [5].

Quote Request

Request a Quote for Romidepsin (FK228, depsipeptide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.